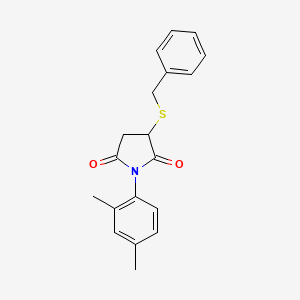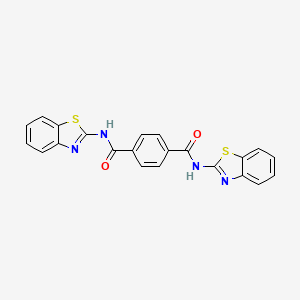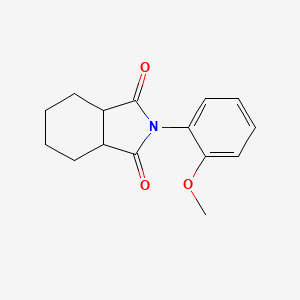
3-(benzylthio)-1-(2,4-dimethylphenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzylthio)-1-(2,4-dimethylphenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as thalidomide, which is a well-known drug that was initially developed as a sedative but was later found to have teratogenic effects. However, recent research has shown that thalidomide and its derivatives have significant potential in the treatment of various diseases, including cancer, inflammatory disorders, and autoimmune diseases.
作用機序
The mechanism of action of thalidomide and its derivatives is not fully understood. However, it is believed that thalidomide exerts its effects through multiple pathways, including inhibition of angiogenesis, modulation of cytokine production, and induction of apoptosis in cancer cells. Thalidomide has also been shown to have immunomodulatory effects by modulating the activity of T cells and natural killer cells.
Biochemical and Physiological Effects:
Thalidomide and its derivatives have been shown to have various biochemical and physiological effects. Thalidomide has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Thalidomide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune response. Additionally, thalidomide has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
実験室実験の利点と制限
Thalidomide and its derivatives have several advantages and limitations for lab experiments. One of the major advantages is their ability to modulate multiple pathways, which makes them potential candidates for the treatment of various diseases. Thalidomide and its derivatives are also relatively easy to synthesize and can be modified to improve their pharmacokinetic and pharmacodynamic properties. However, one of the major limitations of thalidomide and its derivatives is their teratogenic effects, which make them unsuitable for use in pregnant women.
将来の方向性
There are several future directions for research on thalidomide and its derivatives. One of the major areas of research is the development of new derivatives with improved pharmacokinetic and pharmacodynamic properties. Additionally, research is needed to identify the precise mechanism of action of thalidomide and its derivatives. This will enable the development of more targeted therapies that can be used to treat specific diseases. Finally, research is needed to identify potential biomarkers that can be used to predict the response to thalidomide and its derivatives in different patient populations.
合成法
The synthesis of 3-(benzylthio)-1-(2,4-dimethylphenyl)-2,5-pyrrolidinedione involves the reaction of phthalic anhydride with ammonium thiocyanate and benzylamine to form the intermediate benzyl 2-(2,4-dimethylphenyl)-2-thioxoethylcarbamate. This intermediate is then reacted with sodium ethoxide to form the final product, 3-(benzylthio)-1-(2,4-dimethylphenyl)-2,5-pyrrolidinedione.
科学的研究の応用
Thalidomide and its derivatives have been extensively studied for their potential applications in various scientific research fields. One of the major areas of research is cancer treatment, where thalidomide has been shown to have anti-tumor activity by inhibiting angiogenesis and inducing apoptosis in cancer cells. Thalidomide has also been studied for its potential use in the treatment of inflammatory disorders such as rheumatoid arthritis and Crohn's disease. Additionally, thalidomide has been shown to have immunomodulatory effects, which make it a potential treatment for autoimmune diseases such as multiple sclerosis and lupus.
特性
IUPAC Name |
3-benzylsulfanyl-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c1-13-8-9-16(14(2)10-13)20-18(21)11-17(19(20)22)23-12-15-6-4-3-5-7-15/h3-10,17H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPQJDRTFHPNDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)SCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5092517.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5092519.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5092523.png)
![N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B5092533.png)
![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5092540.png)
![2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5092542.png)
![1-{2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5092546.png)
![2-acetyl-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5092554.png)


![pentyl (4-{[(2-hydroxy-2-phenylethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5092584.png)


![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B5092622.png)